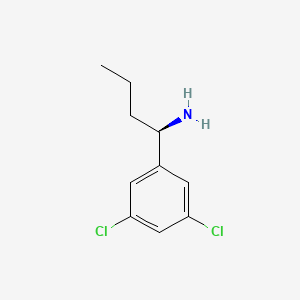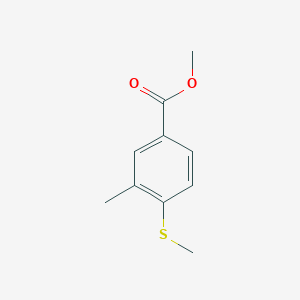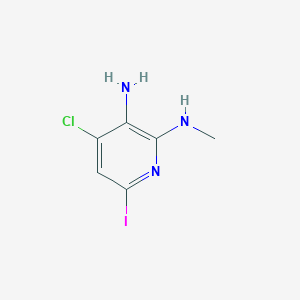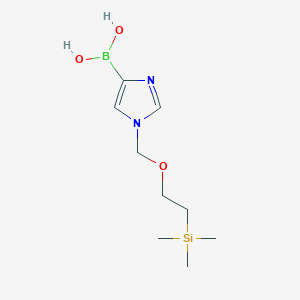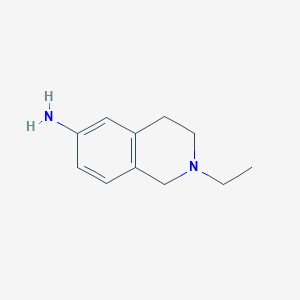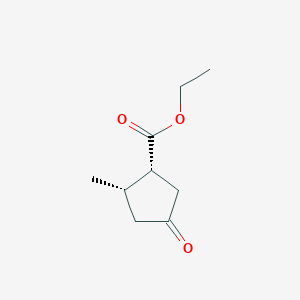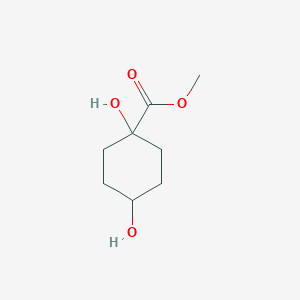
Methyl 1,4-dihydroxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It contains a cyclohexane ring substituted with two hydroxyl groups at positions 1 and 4, and a carboxylate ester group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The use of efficient and green catalysts, such as CuMgAl, allows for environmentally friendly production with high yields and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-cyclohexanedione or 1,4-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,4-dihydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Methyl 1,4-dihydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 1,4-dihydroxycyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Contains a cyclohexene ring instead of a cyclohexane ring.
Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a hydroxyl group at position 4
Uniqueness
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is unique due to the presence of two hydroxyl groups on the cyclohexane ring, which provides additional sites for chemical modification and potential biological interactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
methyl 1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-12-7(10)8(11)4-2-6(9)3-5-8/h6,9,11H,2-5H2,1H3 |
Clé InChI |
MPQLIDBKKIPEMP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(CC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


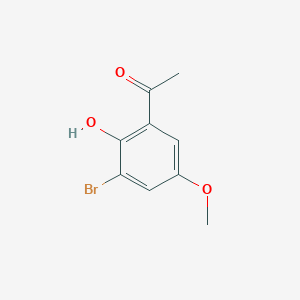
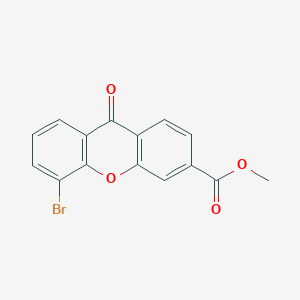
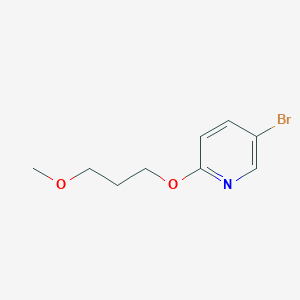

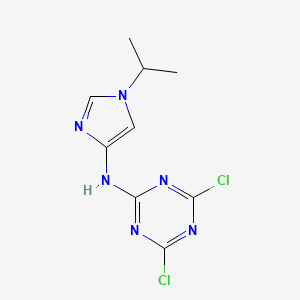
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)
